

Preclinical Comparison of APOL1 Inhibitors: Apol1-IN-2 vs. MZE829

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Compound of Interest

Compound Name: *Apol1-IN-2*

Cat. No.: *B15578277*

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This guide provides a comparative overview of two investigational small molecule inhibitors of Apolipoprotein L1 (APOL1), **Apol1-IN-2** and MZE829, based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic landscape of APOL1-mediated kidney disease.

Mutations in the APOL1 gene are strongly associated with an increased risk of developing a spectrum of kidney diseases, particularly in individuals of African ancestry. The development of targeted APOL1 inhibitors represents a promising therapeutic strategy. This guide summarizes the publicly available data on **Apol1-IN-2** and MZE829 to facilitate a comparative assessment of their preclinical profiles.

Mechanism of Action

Both **Apol1-IN-2** and MZE829 are designed to inhibit the function of the APOL1 protein. The risk variants of APOL1 are believed to form pores in the cell membranes of podocytes and other kidney cells, leading to cell death and kidney damage. These inhibitors aim to block this pore-forming activity. MZE829, developed by Maze Therapeutics, is an oral, small molecule inhibitor designed to specifically block this APOL1 pore function.^{[1][2]} While less public information is available for **Apol1-IN-2**, it is also categorized as an APOL1 inhibitor.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Apol1-IN-2** and MZE829. It is important to note that the depth of publicly available data for MZE829 is significantly greater

than for **Apol1-IN-2**, precluding a direct head-to-head comparison in many preclinical parameters.

Table 1: In Vitro Potency of **Apol1-IN-2**

Assay	APOL1 Variant	EC50 (nM)
APOL1-induced cell death in HEK293 cells	G2	4.74
G1	14.3	
APOL1-induced death of trypanosomes	G2	2.24
G1	6.03	
G0	3.72	

Data for **Apol1-IN-2** is sourced from chemical suppliers and may not be from peer-reviewed publications.

Table 2: Preclinical Profile of MZE829

Parameter	Model	Key Findings
Efficacy	Acute and Chronic Humanized Mouse Models of APOL1 Kidney Disease	- Significant reversal of albuminuria- Improvement in associated tissue pathology[1][3][4]
Pharmacokinetics	Healthy Volunteers (Phase 1)	- Dose-proportional pharmacokinetics- Low variability across doses- Half-life of approximately 15 hours, supporting once-daily dosing[5]
Safety/Tolerability	Healthy Volunteers (Phase 1)	- Well-tolerated at single doses up to 480 mg and multiple doses up to 350 mg- All treatment-related adverse events were mild[5]

Experimental Protocols

Detailed experimental protocols for **Apol1-IN-2** are not publicly available. The in vitro data presented is based on standard assays for assessing APOL1 inhibitor activity. For MZE829, while full detailed protocols are proprietary, the descriptions from Maze Therapeutics' presentations and publications allow for a general outline of the methodologies used.

MZE829 Preclinical Efficacy Studies (General Methodology)

- **Animal Models:** Humanized transgenic mouse models expressing APOL1 risk variants (G1 or G2) were utilized. These models are designed to develop features of APOL1 kidney disease, such as albuminuria and kidney tissue damage, upon induction of APOL1 expression.
- **Compound Administration:** MZE829 was administered orally to the transgenic mice.
- **Efficacy Endpoints:**

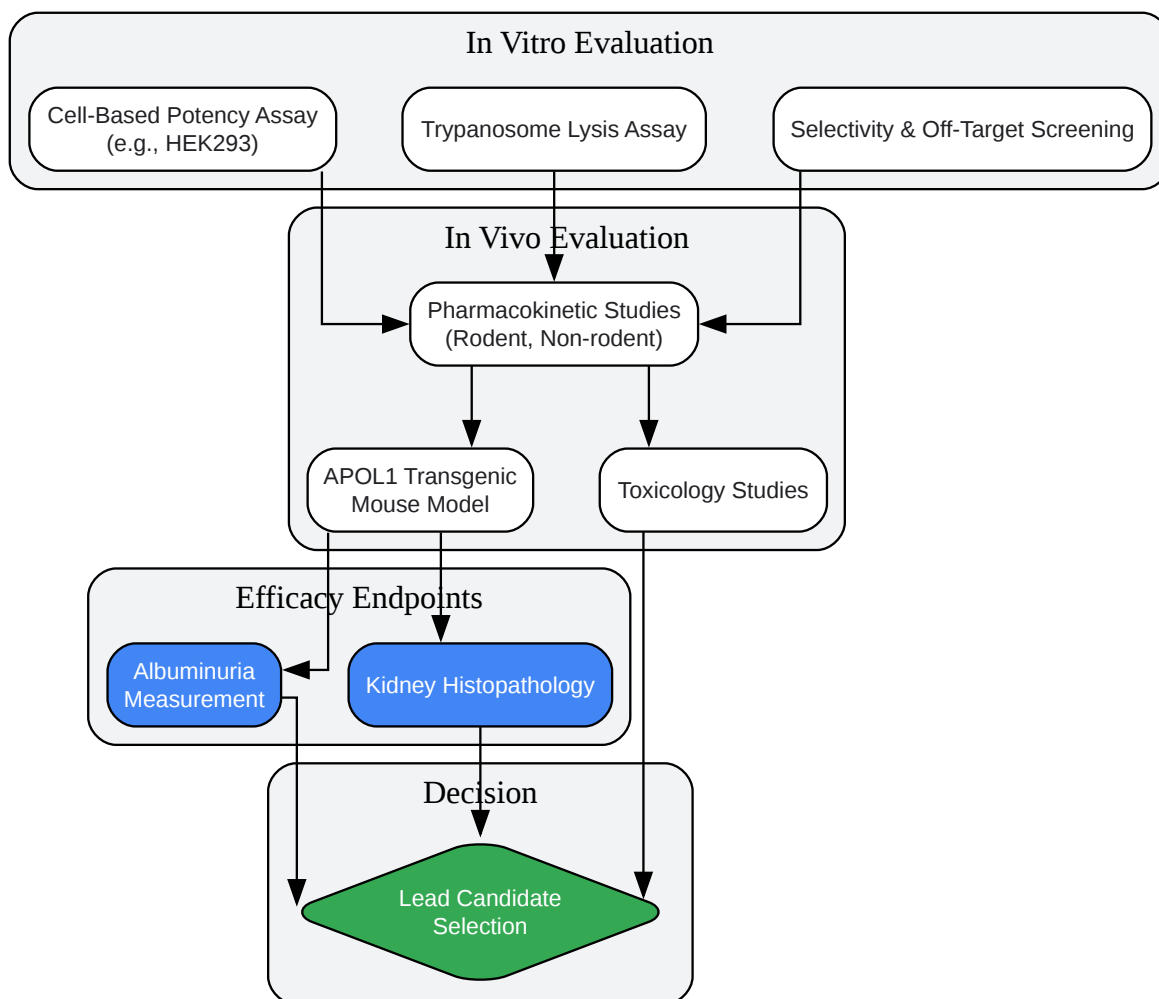
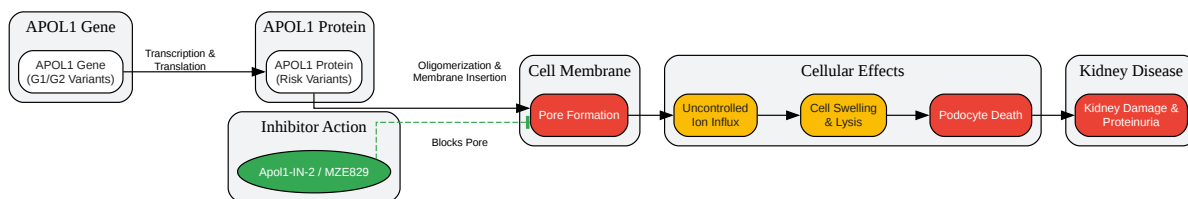
- Albuminuria: Urine albumin-to-creatinine ratio (UACR) was measured at baseline and at various time points during treatment to assess changes in urinary protein excretion, a key marker of kidney damage.
- Histopathology: Kidney tissues were collected at the end of the study and examined microscopically to assess for pathological changes, such as glomerulosclerosis and tubulointerstitial fibrosis.
- Biomarkers: Other biomarkers of kidney injury may have been assessed from urine or blood samples.

In Vitro Assays for APOL1 Inhibitors (General Methodology)

- Cell-Based Assays:
 - Human Embryonic Kidney (HEK293) cells are engineered to express the G1 or G2 variants of the APOL1 gene.
 - Expression of the APOL1 variants is induced, leading to cell death.
 - The ability of the inhibitor (**Apol1-IN-2** or MZE829) to prevent this cell death is measured, and an EC50 value is calculated.
- Trypanosome Lysis Assay:
 - The natural function of the APOL1 protein is to lyse certain species of trypanosomes.
 - The ability of the inhibitor to prevent APOL1-mediated lysis of trypanosomes is assessed to determine its inhibitory activity.

Visualizations

APOL1 Signaling Pathway and Inhibition



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